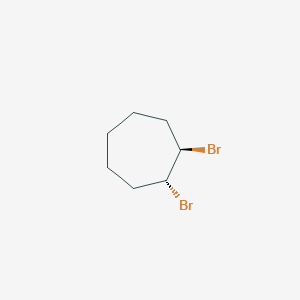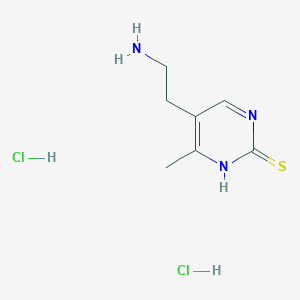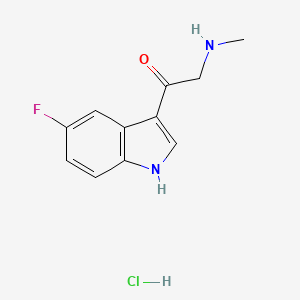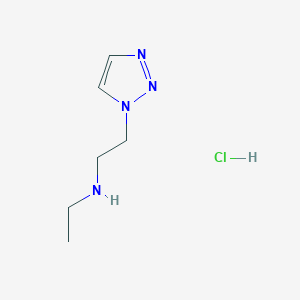![molecular formula C9H20OSi B13514898 {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of the trimethylsilyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of cyclobutene derivatives using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers.
化学反应分析
Types of Reactions
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include cyclobutyl ketones, aldehydes, and substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
相似化合物的比较
Similar Compounds
- {3-[(trimethylsilyl)methyl]cyclopentyl}methanol
- {3-[(trimethylsilyl)methyl]cyclohexyl}methanol
- {3-[(trimethylsilyl)methyl]cyclopropyl}methanol
Uniqueness
Compared to similar compounds, {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exhibits unique chemical properties due to the presence of the cyclobutyl ring, which imparts strain and reactivity
属性
分子式 |
C9H20OSi |
|---|---|
分子量 |
172.34 g/mol |
IUPAC 名称 |
[3-(trimethylsilylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
XVURRRFPCJLXQT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1CC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)



![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)





